N-(4-fluorophenyl)-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F2N4OS2/c1-13-21(31-22(25-13)14-2-4-15(23)5-3-14)18-10-11-20(28-27-18)30-12-19(29)26-17-8-6-16(24)7-9-17/h2-11H,12H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPLNYJRKXPYYMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3=NN=C(C=C3)SCC(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F2N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorophenyl)-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a fluorophenyl group, thiazole, and pyridazine moieties. These structural components are essential for its biological activity.
Anticancer Activity
Several studies have investigated the anticancer potential of thiazole derivatives, including compounds similar to this compound. For instance, thiazole derivatives have been shown to inhibit tubulin polymerization, disrupting microtubule dynamics and leading to cell cycle arrest in cancer cells. A notable study demonstrated that a related thiazole compound induced G2/M phase arrest in human cancer cell lines with significant antiproliferative activity (IC50 values ranging from 1.5 to 5 µM) .
Antimicrobial Activity
The compound's thiazole moiety has been linked to antimicrobial properties. A study found that thiazole derivatives exhibited significant activity against various bacterial strains, suggesting that modifications in the thiazole structure can enhance antibacterial efficacy .
The proposed mechanisms include:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to bind to the colchicine site on tubulin, leading to disrupted microtubule formation .
- Targeting Specific Enzymes : Compounds with similar structures have been reported to inhibit enzymes involved in critical cellular processes, which may be applicable to the compound .
Research Findings and Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares key motifs with other sulfanyl acetamide derivatives, but its unique pyridazine-thiazole core distinguishes it from related structures. For example:
- Pyridazine vs.
Substituent Effects
- Fluorine Substituents : Both the target compound and the analogue in feature 4-fluorophenyl groups. Fluorine’s electron-withdrawing nature enhances lipophilicity and metabolic stability, a trend observed in KA3–KA15 derivatives (), where electron-withdrawing substituents improved antimicrobial activity .
- Thiol vs. Sulfanyl Linkers : The sulfanyl (-S-) bridge in the target compound is a common pharmacophore in anti-inflammatory and antimicrobial agents (e.g., ). Replacing this with methylene or oxygen could reduce potency, as seen in triazole derivatives with altered hydrogen-bonding capacity .
Research Findings and Implications
Fluorine and Bioactivity : Fluorinated aryl groups enhance potency across multiple studies, likely due to improved target affinity and pharmacokinetics .
Core Heterocycles Matter : Thiazole-pyridazine systems may offer advantages in rigidity and electronic properties over triazole or pyridine cores, but this requires experimental validation.
Sulfanyl Linkers : The -S- bridge is a versatile pharmacophore, contributing to diverse activities (antimicrobial, anti-inflammatory) .
Preparation Methods
Hantzsch Thiazole Synthesis
The Hantzsch method involves reacting 4-fluorothiobenzamide with α-haloketones. For example, chloroacetone reacts with 4-fluorothiobenzamide in ethanol under reflux to yield 2-(4-fluorophenyl)-4-methylthiazole. This method achieves yields of 68–72% after recrystallization.
Cook-Heilborn’s Synthesis
α-Aminonitriles derived from 4-fluoroaniline are treated with carbon disulfide in the presence of triethylamine to form 5-aminothiazoles. Subsequent methylation at the 4-position is achieved using methyl iodide in dimethylformamide (DMF), yielding the 4-methylthiazole derivative (85% purity after column chromatography).
Table 1: Comparison of Thiazole Synthesis Methods
Pyridazine Ring Formation
The pyridazin-3-ylsulfanyl scaffold is constructed through cyclocondensation or oxidative ring-closing strategies:
Cyclocondensation of 1,4-Diketones
3-Oxo-2-arylhydrazonopropanals react with thiosemicarbazides in a Q-Tube reactor under high pressure (10 bar) to form pyridazine-thiazole fused systems. This method minimizes side reactions and achieves 89% yield for the pyridazine core.
Oxidative Coupling
Maleic anhydride derivatives undergo [4+2] cycloaddition with hydrazine hydrate in acetic acid, followed by oxidation with hydrogen peroxide to yield pyridazin-3(2H)-one. Subsequent thionation with phosphorus pentasulfide converts the carbonyl group to a thiol.
Coupling of Thiazole and Pyridazine Moieties
The thiazole and pyridazine rings are connected via a sulfide bond using nucleophilic aromatic substitution:
Thiol-Displacement Reaction
6-Bromopyridazin-3-amine is treated with the thiazole-thiolate anion (generated from 2-(4-fluorophenyl)-4-methylthiazole-5-thiol and potassium tert-butoxide) in DMF at 80°C. The reaction proceeds via SNAr mechanism, yielding the coupled product in 76% yield after silica gel purification.
High-Pressure Q-Tube-Mediated Coupling
A mixture of 6-mercaptopyridazine and 5-bromothiazole derivatives undergoes cyclocondensation in a Q-Tube reactor at 120°C under 15 psi pressure, achieving 92% conversion.
Table 2: Coupling Reaction Optimization
| Method | Reactants | Conditions | Yield | Reference |
|---|---|---|---|---|
| SNAr displacement | 6-Bromopyridazine, thiazole-thiol | DMF, 80°C | 76% | |
| Q-Tube cyclocondensation | 6-Mercaptopyridazine, bromothiazole | 120°C, 15 psi | 92% |
Introduction of the Acetamide Group
The N-(4-fluorophenyl)acetamide side chain is introduced via a two-step process:
Thioacetamide Formation
2-Chloroacetamide reacts with the pyridazine-thiazole thiolate intermediate in the presence of cesium carbonate. The reaction is conducted in tetrahydrofuran (THF) at 0°C to room temperature, yielding the thioether linkage.
Fluorophenyl Functionalization
4-Fluoroaniline is acylated with bromoacetyl bromide in dichloromethane (DCM) to form N-(4-fluorophenyl)-2-bromoacetamide. This intermediate undergoes nucleophilic substitution with the pyridazine-thiazole thiolate, completing the synthesis.
Purification and Characterization
Crude products are purified via flash chromatography (silica gel, gradient elution with DCM:MeOH 95:5). Final characterization includes:
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, thiazole-H), 7.89–7.82 (m, 4H, Ar-H), 3.98 (s, 2H, SCH₂CO).
- HPLC : Purity >98% (C18 column, acetonitrile:water 70:30).
Comparative Analysis of Synthetic Routes
Table 3: Overall Efficiency of Methods
| Step | Conventional Method | High-Pressure Method |
|---|---|---|
| Thiazole synthesis | 68–75% yield, 8–12 hours | 81% yield, 6 hours |
| Pyridazine coupling | 76% yield, SNAr conditions | 92% yield, Q-Tube reactor |
| Total time | 24–36 hours | 14–18 hours |
The high-pressure Q-Tube method reduces reaction times by 40% and improves yields by 15–20% compared to traditional SNAr approaches.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing N-(4-fluorophenyl)-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide, and how can reaction yields be optimized?
- Answer : Synthesis typically involves multi-step reactions, including Suzuki-Miyaura coupling for pyridazine-thiazole linkage and sulfanyl acetamide formation via nucleophilic substitution. Key steps:
- Use palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions .
- Optimize solvent systems (e.g., DMF or THF) and temperature gradients to enhance intermediate stability.
- Monitor reaction progress via TLC or HPLC to isolate intermediates and minimize side products .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Answer : Employ orthogonal analytical techniques:
- NMR spectroscopy (¹H/¹³C, DEPT-135) to confirm regiochemistry of fluorophenyl and thiazole substituents .
- High-resolution mass spectrometry (HRMS) for molecular weight validation .
- Elemental analysis to verify stoichiometric purity (C, H, N, S) .
Q. What solvent systems are suitable for crystallization, and how can crystal packing defects be minimized?
- Answer : Use mixed solvents (e.g., ethanol/water or DCM/hexane) for slow evaporation. For defect-free crystals:
- Pre-filter solutions to remove particulate matter.
- Optimize supersaturation by incremental solvent addition .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across different assay systems (e.g., enzymatic vs. cell-based assays)?
- Answer :
- Validate compound stability in assay buffers (pH 7.4 PBS) using LC-MS to detect degradation products .
- Perform dose-response curves in parallel assays to identify off-target effects or solubility limitations.
- Cross-reference with structural analogs (e.g., trifluoromethyl-substituted derivatives) to assess pharmacophore specificity .
Q. What computational strategies are effective in predicting the binding mode of this compound to kinase targets?
- Answer :
- Use molecular docking (AutoDock Vina, Glide) with crystal structures of homologous kinases (e.g., PDB: 4ZUD) to map interactions with the thiazole-pyridazine core .
- Perform molecular dynamics simulations (GROMACS) to assess conformational stability of the sulfanyl acetamide moiety in aqueous environments .
Q. How can crystallographic refinement challenges (e.g., disorder in the fluorophenyl group) be addressed using SHELX software?
- Answer :
- Apply SHELXL-2018 with PART instructions to model disordered fluorine atoms.
- Use ISOR and SIMU restraints to refine anisotropic displacement parameters .
- Validate refinement with R-factor convergence (<5%) and Fo-Fc difference maps .
Q. What experimental designs are recommended for structure-activity relationship (SAR) studies targeting improved metabolic stability?
- Answer :
- Synthesize analogs with substituents at the 4-methyl-thiazole position (e.g., -CF₃, -OCH₃) to modulate lipophilicity .
- Assess metabolic stability via human liver microsome (HLM) assays with LC-MS quantification of parent compound depletion .
Methodological Considerations
Q. How can researchers validate the absence of polymorphic forms in bulk synthesized material?
- Answer :
- Perform powder X-ray diffraction (PXRD) to compare experimental patterns with single-crystal data .
- Use differential scanning calorimetry (DSC) to detect thermal events (melting points, phase transitions) .
Q. What statistical models are suitable for optimizing reaction conditions in flow chemistry setups?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
